![molecular formula C11H14ClN3O B2527069 [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride CAS No. 1864073-20-0](/img/structure/B2527069.png)
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride, also known as PEG-TM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of triazole derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Chiral Auxiliary and Inducer
Chiral inducers and auxiliaries play a crucial role in synthesizing enantiopure products, including drugs and agrochemicals. α-PEA, a cheap primary amine available in both enantiomeric forms, is widely used. It offers a structural motif frequently applied in the synthesis of chiral building blocks, which are useful in divergent asymmetric synthesis. Due to its successful applications in chiral recognition processes, α-PEA is considered a privileged chiral inducer and auxiliary .
Diastereoselective Synthesis
α-PEA serves as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. By incorporating α-PEA into reaction pathways, chemists can control stereochemistry and achieve specific product outcomes. This application is particularly valuable in drug discovery and development .
Chiral Ligands
Chiral ligands containing α-PEA moieties are employed in asymmetric reactions. These ligands enhance enantioselectivity, allowing chemists to selectively form one enantiomer over the other. Such reactions are essential in the synthesis of pharmaceutical intermediates and fine chemicals .
Modular Chiral Organocatalysts
Researchers have constructed effective modular chiral organocatalysts using α-PEA fragments. These catalysts facilitate important synthetic reactions, such as asymmetric transformations. The ability to tailor these catalysts for specific reactions makes them valuable tools in organic synthesis .
Medicinal Chemistry
α-PEA derivatives find applications in medicinal chemistry. Researchers explore their potential as lead compounds for drug development. By modifying the α-PEA scaffold, novel bioactive molecules can be designed and tested for various therapeutic indications .
Other Synthetic Applications
Beyond the mentioned fields, α-PEA continues to inspire new advancements. Over the last decade, researchers have reported numerous interesting findings related to its synthesis, resolution, and applications. These developments contribute to our understanding of this versatile compound .
Propriétés
IUPAC Name |
[1-(2-phenylethyl)triazol-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c15-9-11-8-14(13-12-11)7-6-10-4-2-1-3-5-10;/h1-5,8,15H,6-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRYYNKDYACAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



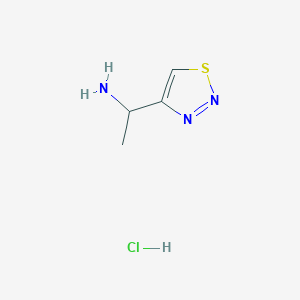
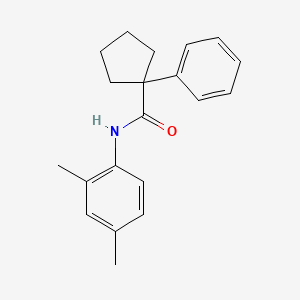
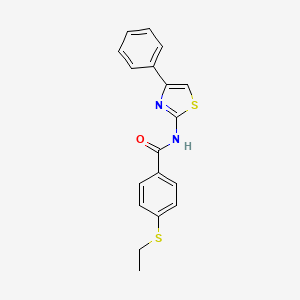
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)
![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)
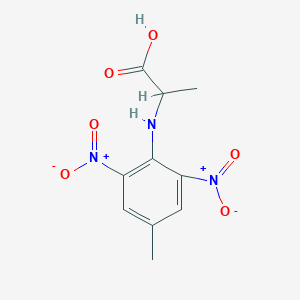
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)
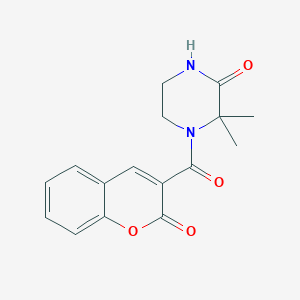
![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)

![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)